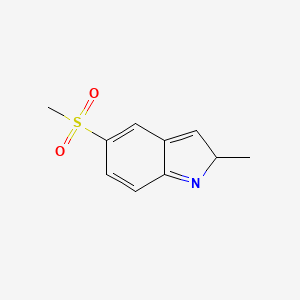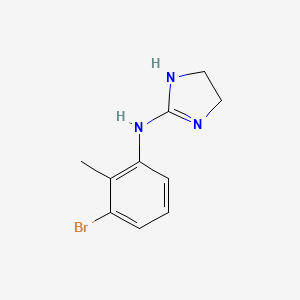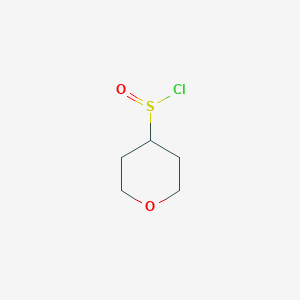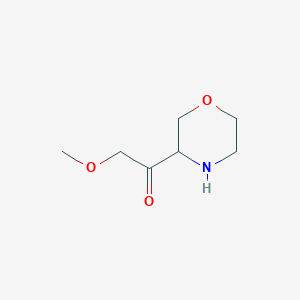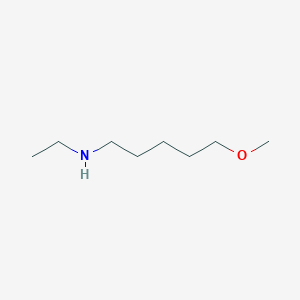
Ethyl(5-methoxypentyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(5-methoxypentyl)amine is an organic compound classified as an amine It features an ethyl group attached to a 5-methoxypentyl chain, which is bonded to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(5-methoxypentyl)amine can be achieved through several methods. One common approach involves the reaction of 5-methoxypentylamine with ethyl halides under basic conditions. This reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl(5-methoxypentyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted amines .
Scientific Research Applications
Ethyl(5-methoxypentyl)amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: This compound can be used in the study of biological pathways and interactions involving amines.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl(5-methoxypentyl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction .
Comparison with Similar Compounds
- Methyl(5-methoxypentyl)amine
- Propyl(5-methoxypentyl)amine
- Butyl(5-methoxypentyl)amine
Comparison: this compound is unique due to its specific ethyl group, which can influence its reactivity and interactions compared to other similar compounds. The length and nature of the alkyl chain can affect the compound’s solubility, boiling point, and overall chemical behavior .
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
N-ethyl-5-methoxypentan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-3-9-7-5-4-6-8-10-2/h9H,3-8H2,1-2H3 |
InChI Key |
NIWGUSYYQZHCGD-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


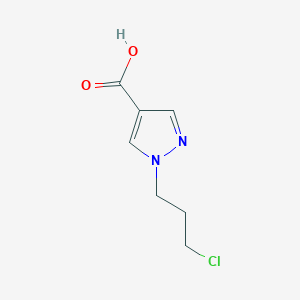
![4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13178183.png)
![1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one](/img/structure/B13178189.png)
![5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13178200.png)
![3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B13178208.png)
![1-[1-(Aminomethyl)cyclopentyl]prop-2-yn-1-one](/img/structure/B13178216.png)

